molecular formula C14H13ClO3S B8572278 1-(4-Chlorophenylsulfonylmethyl)-3-methoxybenzene

1-(4-Chlorophenylsulfonylmethyl)-3-methoxybenzene

Cat. No.: B8572278
M. Wt: 296.8 g/mol
InChI Key: ZYFZZFJKDRAEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenylsulfonylmethyl)-3-methoxybenzene is a useful research compound. Its molecular formula is C14H13ClO3S and its molecular weight is 296.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13ClO3S

Molecular Weight

296.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)sulfonylmethyl]-3-methoxybenzene

InChI

InChI=1S/C14H13ClO3S/c1-18-13-4-2-3-11(9-13)10-19(16,17)14-7-5-12(15)6-8-14/h2-9H,10H2,1H3

InChI Key

ZYFZZFJKDRAEHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dimethoxyethane (10 ml) suspension of sodium 4-chlorobenzenesulfinate (210 mg, 1.06 mmol) and 3-methoxybenzyl chloride (154 μl, 1.06 mmol) was stirred at 70° C. for 16 hours. After cooling to room temperature, butanol (2 ml) and tetrabutylammonium bromide (45 mg) were added and the resulting mixture was stirred further at 70° C. for 16 hours. After cooling the reaction mixture to room temperature, the solvent was concentrated under reduced pressure. Ethyl acetate was added to the residue. The mixture was washed successively with water and brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was subjected to flash chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate (=5:1) eluate was concentrated under reduced pressure, whereby the title compound (216 mg, 69%) was obtained as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
sodium 4-chlorobenzenesulfinate
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
154 μL
Type
reactant
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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